![molecular formula C14H21NO2 B153828 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde CAS No. 128237-47-8](/img/structure/B153828.png)
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde
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Description
The compound “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” is a chemical compound used in scientific research . Its unique structure enables applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of this compound and related compounds involves intricate chemical reactions . For instance, a study describes the synthesis of related benzimidazole derivatives through the reaction of ethyl 2- [1-ethoxy-2- (phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N- (3-aminopropyl)imidazol .Molecular Structure Analysis
The molecular structure is critical for understanding the compound’s properties. Ethyl 2- (4-Methoxyphenyl)-1H-benzo [d]imidazole-5-carboxylate dihydrate, a related compound, was studied using single-crystal X-ray diffraction, revealing insights into its crystalline structure and the role of hydrogen bonds in its stability.Chemical Reactions Analysis
Chemical reactions involving benzimidazole derivatives showcase their reactivity and potential for creating diverse chemical structures . For instance, novel 1H-benzo [d]imidazole derivatives were synthesized, demonstrating the compound’s versatility and the intricate reactions it can undergo .Physical And Chemical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields . The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for the application of benzimidazole derivatives .Scientific Research Applications
Synthesis of Imidazol-4-ones
Imidazol-4-ones serve as an essential scaffold in diverse applications, including natural products, medicine, and agriculture . This heterocyclic ring system contains two non-adjacent nitrogens and a carbonyl group. Researchers have developed several preparative methods for imidazol-4-ones, which can be used to produce three C5-substitution patterns. The compound you’ve mentioned may contribute to the synthesis of these valuable heterocycles.
Antioxidant Capacity
Research on antioxidants often involves compounds like benzimidazole derivatives, which can scavenge free radicals and protect cells from oxidative damage. Investigating the antioxidant capacity of N-Ethyl-N-ethoxylethyl-4-amino-2-methyl benzaldehyde could provide insights into its potential health benefits.
properties
IUPAC Name |
4-[2-ethoxyethyl(ethyl)amino]-2-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(8-9-17-5-2)14-7-6-13(11-16)12(3)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWFOLQXKZCGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCC)C1=CC(=C(C=C1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604974 |
Source
|
Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde | |
CAS RN |
128237-47-8 |
Source
|
Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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